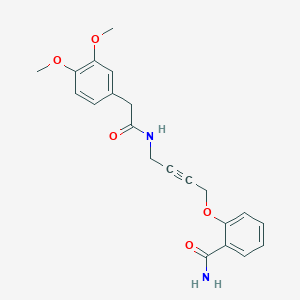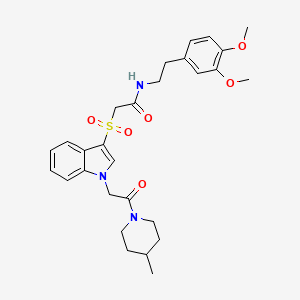![molecular formula C22H21Cl2NO2 B2986522 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol CAS No. 321432-88-6](/img/structure/B2986522.png)
1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C22H21Cl2NO2 and its molecular weight is 402.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Protection Strategies
A study detailed the protection and deprotection of alcohols using Diarylmethyl ethers in combination with Pd salts or complexes, demonstrating the utility of similar chemical structures in synthetic chemistry for protecting functional groups during complex synthetic procedures (Bikard et al., 2008). This process shows the relevance of such chemical moieties in facilitating selective reactions, compatible with a variety of functional groups.
Environmental Fate of Fungal Metabolites
Research on the biotransformation of chloroaromatic fungal metabolites, similar in structural complexity to 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol, under anaerobic conditions, sheds light on the potential environmental pathways and degradation processes of complex organic compounds (Verhagen et al., 1998). This study demonstrates the importance of understanding the environmental impact and degradation mechanisms of synthetic chemicals.
Anticancer Properties of Schiff Bases
A study on the synthesis and characterization of Schiff bases, including their effects on breast cancer cells, highlights the potential therapeutic applications of complex organic molecules similar to this compound (Grafa & Ali, 2022). This research points towards the exploration of such compounds in developing novel anticancer drugs.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO2/c1-27-21-5-3-2-4-16(21)14-25-15-22(26,17-6-10-19(23)11-7-17)18-8-12-20(24)13-9-18/h2-13,25-26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEOYLUNPQMPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

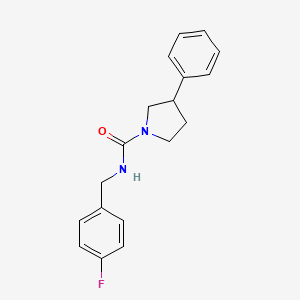

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
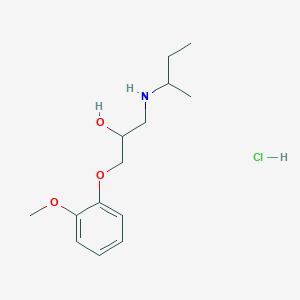
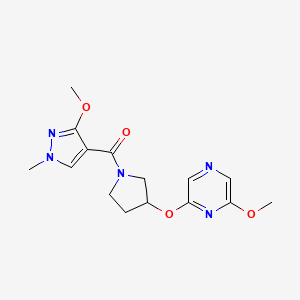
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)
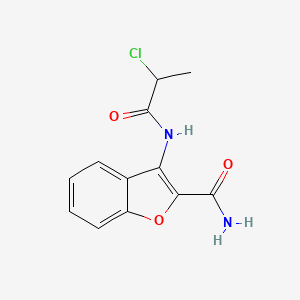
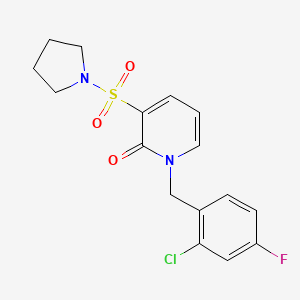
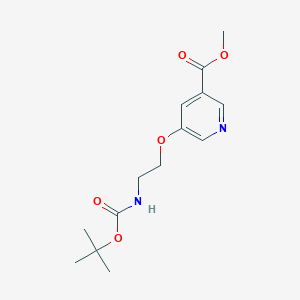
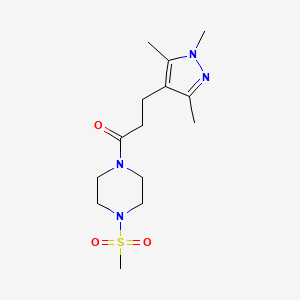
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)
